2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-11-2-3-13(15)12(8-11)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJCDRWAVDXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated intermediate is then subjected to amidation with 2-(thiophen-3-yl)ethylamine under conditions such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the benzamide ring serves as a primary site for nucleophilic substitution (SNAr), enabling functional group diversification:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Sodium methoxide | Methanol, reflux | 2-methoxy derivative via methoxy substitution | |
| Sodium azide | DMF, 80°C | 2-azido intermediate for click chemistry applications | |
| Thiourea | Ethanol, Δ | Thiol derivative (2-SH) for further conjugation | |
| Amines (e.g., NH₃) | THF, Pd catalysis | 2-amino derivatives for medicinal chemistry modifications |
Key Observation : Electron-withdrawing effects from the methoxy and amide groups activate the bromine for substitution, with yields dependent on solvent polarity and nucleophile strength.
Oxidation and Reduction Reactions
The thiophene moiety and methoxy group participate in redox transformations:
Oxidation
| Reagent | Target Site | Product | Source |
|---|---|---|---|
| KMnO₄ (acidic) | Thiophene ring | Thiophene sulfone derivative | |
| m-CPBA | Thiophene ring | Thiophene sulfoxide intermediate | |
| Ozone | Ethylene linker | Cleavage to form aldehyde functionalities |
Reduction
| Reagent | Target Site | Product | Source |
|---|---|---|---|
| LiAlH₄ | Amide group | Reduction to amine (N-(2-(thiophen-3-yl)ethyl)benzylamine) | |
| H₂/Pd-C | Bromine atom | Dehalogenation to yield unsubstituted benzamide |
Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, while LiAlH₄ reduces the amide carbonyl to a methylene group through a tetrahedral intermediate.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings for structural elaboration:
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at position 2 | |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | 2-aminated benzamide analogs | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | 2-aryl/heteroaryl substituted compounds |
Yield Optimization : Coupling reactions achieve 60-85% efficiency when conducted under inert atmospheres with polar aprotic solvents.
Stability and Degradation Pathways
The compound exhibits conditional stability:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Acidic (HCl, 1M) | Thiophene ring protonation; amide hydrolysis | Degrades to benzoic acid derivative | |
| Alkaline (NaOH, 1M) | Methoxy demethylation; thiophene ring opening | Forms phenolic and sulfonate byproducts | |
| UV light (254 nm) | Radical bromine dissociation | Polymerization side reactions |
Handling Recommendations : Storage under nitrogen at -20°C prevents oxidative and hydrolytic degradation.
Functionalization of the Thiophene Moiety
The thiophen-3-yl group undergoes electrophilic substitution:
| Reaction | Reagent | Position Modified | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thiophene C-4 | 4-nitrothiophene derivative | |
| Sulfonation | SO₃/DMF | Thiophene C-5 | Sulfonic acid functionalized analog | |
| Halogenation | NBS, CCl₄ | Thiophene C-2 | Dibromo-thiophene variant |
Regioselectivity : Electron-donating effects from the ethyl linker direct electrophiles to the C-4 and C-5 positions of the thiophene ring.
Biological Activity Correlation
While not a direct reaction, structural modifications impact bioactivity:
Structure-Activity Relationship (SAR) : The bromine atom and thiophene ring are critical for maintaining target affinity, while the methoxy group modulates solubility .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core with several notable substitutions:
- Bromine atom at the 2-position
- Methoxy group at the 5-position
- Thiophen-3-yl ethyl group attached to the nitrogen of the amide
Synthesis Process
The synthesis of this compound typically involves several steps:
- Methoxylation : Substituting a hydrogen atom with a methoxy group.
- Amidation : Formation of the benzamide structure.
- Thiophen-3-yl ethyl substitution : Attaching the thiophen group.
These steps ensure high yield and purity, often utilizing automated reactors for efficiency.
The biological activity of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays demonstrated cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 |
| PC3 (prostate cancer) | 12.19 ± 0.25 |
| LNCaP (prostate cancer) | 11.2 ± 0.13 |
Flow cytometry results showed that the compound induces apoptosis in MCF7 cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Target Interactions
The compound's mechanism of action involves non-covalent interactions such as:
- Hydrogen bonding
- π-π stacking
- Van der Waals forces
These interactions enable the compound to affect various biochemical pathways, leading to its observed biological activities.
Antimicrobial Activity
Thiophene derivatives, including this compound, have been recognized for their antimicrobial properties. The presence of the thiophene ring enhances the ability of the compound to interact with microbial targets, potentially leading to effective treatments for infections .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through modulation of inflammatory pathways. Thiophene-based compounds are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Studies : A study conducted on breast and prostate cancer cell lines indicated that the compound significantly reduces cell viability and induces apoptosis, highlighting its potential as a therapeutic agent .
- Pharmacophore Modeling : Research utilizing pharmacophore modeling has identified critical structural features necessary for anticancer activity in similar thiophene derivatives, suggesting that modifications to this compound could enhance its efficacy .
- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy and safety profile of this compound in animal models before advancing to clinical trials.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the thiophene substituent, which may reduce its biological activity.
5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the bromo group, potentially affecting its reactivity in substitution reactions.
2-bromo-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the methoxy group, which may influence its electronic properties and interactions.
Uniqueness
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of the bromo, methoxy, and thiophene substituents, which confer distinct chemical and biological properties
Biological Activity
2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide, with the CAS number 1251624-67-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 340.24 g/mol. The compound features a bromine atom, a methoxy group, and a thiophene moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of the bromine atom at the 2-position of the benzamide ring.
- Methoxylation : Addition of the methoxy group at the 5-position.
- Thiophenylation : Attachment of the thiophene group at the nitrogen atom.
These steps require specific reagents and conditions, such as bromine for bromination and methanol for methoxylation .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds that share structural similarities have shown inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In one study, compounds were evaluated for their ability to inhibit c-MET kinase activity, which is crucial in many cancers. The results showed that several derivatives could inhibit c-MET activity by over 50% at concentrations around 20 μM .
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties. Compounds with similar thiophene structures have demonstrated activity against various pathogens, including bacteria and fungi. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Candida albicans comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that it may bind effectively to targets involved in cancer progression and microbial resistance .
Case Studies
- Study on Anticancer Activity : A recent investigation into N-substituted benzamides revealed that modifications similar to those in this compound enhanced apoptosis in non-small cell lung cancer (NSCLC) cells. The study highlighted how these compounds could serve as effective agents in combination therapies .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiophene-containing compounds found that certain derivatives exhibited potent activity against Staphylococcus aureus and E. coli, with MIC values significantly lower than those for traditional antibiotics .
Q & A
Q. What are the established synthetic routes for 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide?
The synthesis typically involves multi-step organic reactions. A common approach begins with the formation of the benzamide core via reaction of 5-bromo-2-methoxybenzoyl chloride with 2-(thiophen-3-yl)ethylamine. Nucleophilic substitution reactions under strong bases (e.g., K₂CO₃) in polar aprotic solvents like DMF are critical for introducing the thiophene moiety . Alternative routes may utilize alkylation of intermediates with bromoethylthiophene derivatives, as seen in analogous benzamide syntheses (e.g., 70–80°C heating for 4–6 hours in THF) . Purity is ensured via column chromatography and confirmed by NMR.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight ([M+H]⁺ expected at ~365.2 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (thiophene C-H) .
- TLC : Monitoring reaction progress using silica gel plates with UV visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while additives like LiCl may stabilize intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during alkylation .
- Catalyst Use : Pd catalysts for Suzuki coupling in analogous bromobenzamides improve cross-coupling efficiency .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of thiophene rings .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations, such as those applied in the Colle-Salvetti correlation-energy formula, model electron density distribution and HOMO-LUMO gaps. These predict reactivity hotspots (e.g., electron-deficient bromine site) and intermolecular interactions . Software like Gaussian or ORCA can simulate electrostatic potential maps, aiding in understanding its binding affinity in biological systems .
Q. How can contradictory biological activity data across studies be resolved?
Strategies include:
- Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays) to control variables like cell line selection .
- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
- Structural Analog Testing : Compare activity with derivatives lacking the bromo or methoxy groups to isolate functional group contributions .
Q. What strategies address crystallization challenges for X-ray diffraction studies?
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- SHELX Software : Refine crystal structures using SHELXL for high-resolution data, particularly for twinned crystals .
- Temperature Gradients : Crystallize at 4°C to stabilize lattice formation .
Structure-Activity Relationship (SAR) & Mechanistic Questions
Q. How does the bromo substituent influence biological activity?
The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins (e.g., kinase ATP-binding pockets). SAR studies on analogs show that bromine removal reduces inhibitory potency by ~40% in enzyme assays . Computational docking (e.g., AutoDock Vina) reveals bromine’s role in hydrophobic pocket occupancy .
Q. What methodologies elucidate the compound’s mechanism as a protein kinase inhibitor?
Q. How can metabolic stability be assessed for preclinical development?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS .
- CYP450 Inhibition Screening : Identify metabolic liabilities using fluorogenic substrates .
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields?
- Replicate Conditions : Precisely control stoichiometry, solvent grades, and drying times for hygroscopic intermediates .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated derivatives) .
- Collaborative Validation : Cross-laboratory reproducibility studies under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
